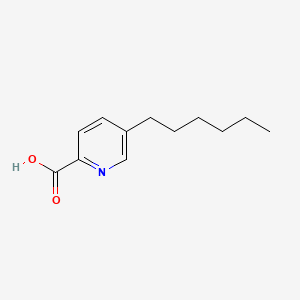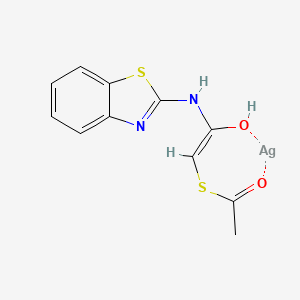
2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt is a complex organic compound that combines the properties of benzothiazole, mercaptoacetamide, and silver acetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the cyclization of 2-aminothiophenols with tetramethyl thiuram disulfide in water by heating on an oil bath.
Introduction of Mercaptoacetamido Group: The benzothiazole derivative is then reacted with mercaptoacetic acid to introduce the mercaptoacetamido group.
Formation of Silver Salt: Finally, the compound is treated with silver acetate to form the silver salt derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient and environmentally friendly methods. Green chemistry principles, such as the use of non-toxic solvents and minimizing side products, are often employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and substituted benzothiazole compounds .
Applications De Recherche Scientifique
2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds.
Pathways Involved: It can inhibit the activity of enzymes by modifying their active sites, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-Aminobenzothiazole: Utilized in the synthesis of pharmacologically active heterocycles.
Benzothiazole Derivatives: Widely studied for their biological and industrial applications.
Uniqueness
2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt is unique due to its combination of benzothiazole, mercaptoacetamido, and silver acetate moieties, which confer distinct chemical and biological properties. Its ability to form stable silver complexes and its reactivity with thiol groups make it particularly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
65761-23-1 |
|---|---|
Formule moléculaire |
C11H10AgN2O2S2 |
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
S-[(Z)-2-(1,3-benzothiazol-2-ylamino)-2-hydroxyethenyl] ethanethioate;silver |
InChI |
InChI=1S/C11H10N2O2S2.Ag/c1-7(14)16-6-10(15)13-11-12-8-4-2-3-5-9(8)17-11;/h2-6,15H,1H3,(H,12,13);/b10-6-; |
Clé InChI |
IOYPISGRLFRQFB-OTUCAILMSA-N |
SMILES isomérique |
CC(=O)S/C=C(/NC1=NC2=CC=CC=C2S1)\O.[Ag] |
SMILES canonique |
CC(=O)SC=C(NC1=NC2=CC=CC=C2S1)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


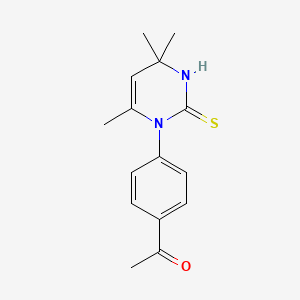

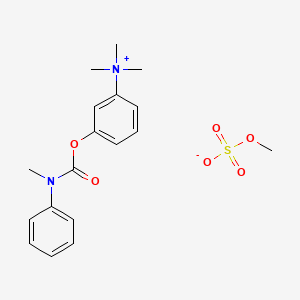

![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
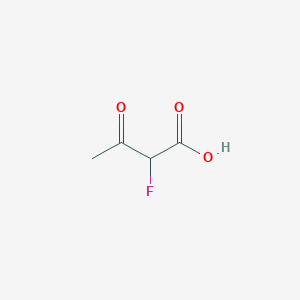
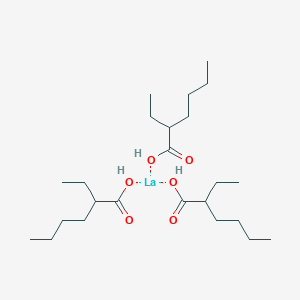
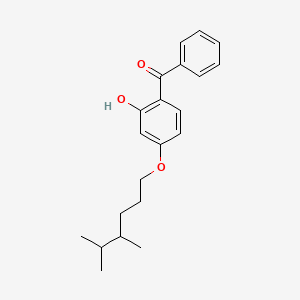

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
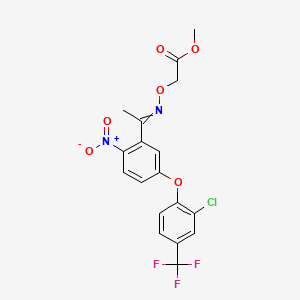
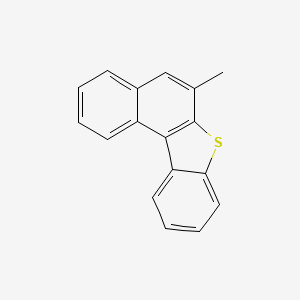
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
